2-(Cyclopentyloxy)pyridine
Overview
Description
2-(Cyclopentyloxy)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a cyclopentyloxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)pyridine typically involves the reaction of pyridine derivatives with cyclopentanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate cyclopentanol, followed by nucleophilic substitution on a halogenated pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and the use of microwave irradiation has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentyloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH), DMF, and halogenated pyridine derivatives.
Major Products Formed:
- Pyridine N-oxides from oxidation.
- Reduced pyridine derivatives from reduction.
- Various substituted pyridine compounds from nucleophilic substitution .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
2-Pyridone: Another pyridine derivative with a hydroxyl group at the second position, known for its biological activity and use in medicinal chemistry.
2-Methoxypyridine: A compound with a methoxy group at the second position, used in organic synthesis and as a solvent.
Uniqueness: 2-(Cyclopentyloxy)pyridine is unique due to its cyclopentyloxy group, which imparts distinct steric and electronic properties compared to other pyridine derivatives. This uniqueness makes it a valuable compound for designing new molecules with specific desired properties .
Properties
IUPAC Name |
2-cyclopentyloxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWSSCLLENRQNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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